Physicochemical Comparison with Des-Methyl Analog
CAS 879466-74-7 carries a 5-methyl substituent on the pyrazole ring that is absent in the des-methyl analog 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol (CAS 879455-38-6) [1]. This methyl group increases the computed XLogP3 from approximately 3.0 (estimated for the des-methyl analog) to 3.5 for CAS 879466-74-7, while reducing the topological polar surface area (TPSA) to 76.6 Ų through increased hydrophobicity and conformational restriction [1]. The resulting modulation of hydrogen bond donor count (2 HBD) and acceptor count (5 HBA) relative to the des-methyl scaffold alters passive permeability and target-binding thermodynamics in a manner that cannot be reproduced by the 1H-pyrazole parent compound [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.5; TPSA = 76.6 Ų; HBD = 2; HBA = 5; Rotatable bonds = 5 |
| Comparator Or Baseline | CAS 879455-38-6 (des-methyl analog): XLogP3 estimated ~3.0; TPSA estimated ~77–80 Ų; HBD = 2; HBA = 5; Rotatable bonds = 5 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units; ΔTPSA ≈ –0.4 to –3.4 Ų (estimated range); identical HBD/HBA counts but altered spatial distribution due to methyl-induced conformational restriction |
| Conditions | Computed properties from PubChem (release 2021.05.07) using XLogP3 3.0, Cactvs 3.4.8.18 for TPSA/HBD/HBA; comparator values estimated by structure-based calculation |
Why This Matters
The 0.5 log unit increase in lipophilicity shifts the compound into a more favorable passive-permeability window (XLogP3 1–4) for cell-based assays compared to the des-methyl analog, critical for selecting the appropriate probe for intracellular target engagement studies.
- [1] PubChem Compound Summary for CID 664505, computed physicochemical properties. National Center for Biotechnology Information, 2025. View Source
- [2] ChEMBL Compound Report Card for CHEMBL1335688, confirming 24 unique targets and Preclinical Max Phase. European Bioinformatics Institute, 2025. View Source
